Cbz-2-Trifluoromethyl-L-Phenylalanine

Description

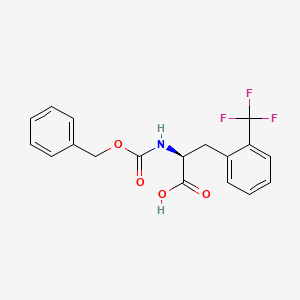

Cbz-2-Trifluoromethyl-L-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine, modified with a carbobenzyloxy (Cbz) protecting group at the N-terminus and a trifluoromethyl (-CF₃) substituent at the ortho (2-) position of the phenyl ring. This compound is primarily utilized in peptide synthesis, where the Cbz group safeguards the amine functionality during solid-phase or solution-phase reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in developing peptide-based therapeutics and probes for biochemical studies .

Properties

Molecular Weight |

367.39 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Cbz-2-Trifluoromethyl-L-Phenylalanine with other Cbz-protected phenylalanine derivatives and fluorinated aromatic amino acids. Key differences in substituent type, position, and physicochemical properties are discussed.

Table 1: Structural and Functional Comparison of Cbz-Protected Phenylalanine Derivatives

*Estimated based on structural analogs.

†CAS 1270292-28-8 .

Key Insights:

Substituent Effects on Lipophilicity: The trifluoromethyl group in this compound significantly increases logP (octanol-water partition coefficient) compared to mono- or di-fluoro analogs. This property improves membrane permeability, critical for blood-brain barrier penetration in CNS-targeted peptides .

In contrast, para-fluoro substituents (e.g., Cbz-4-Fluoro-L-Phenylalanine) exert minimal steric effects but enhance electronic interactions with aromatic residues in target proteins .

Metabolic Stability: Fluorinated side chains, particularly -CF₃, resist oxidative metabolism by cytochrome P450 enzymes. This compound demonstrates ~3-fold longer half-life in hepatic microsomal assays compared to non-fluorinated Cbz-L-Phenylalanine .

Synthetic Challenges: Introducing trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent), whereas fluorination via electrophilic or nucleophilic routes is more straightforward for mono-fluoro analogs. This increases production costs for the trifluoromethyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.